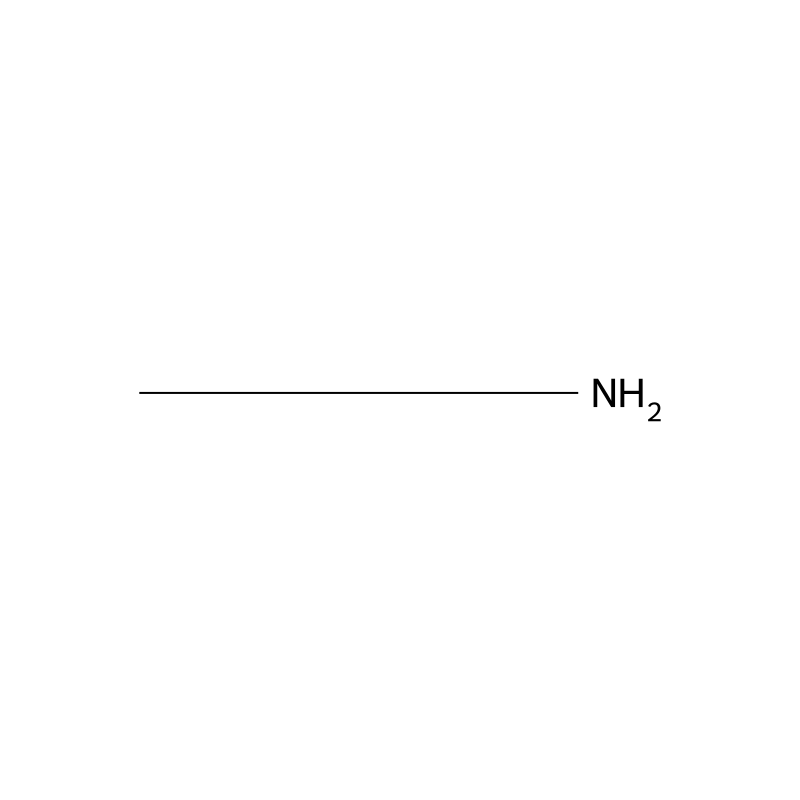

Etelcalcetide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and CaSR Signaling

Etelcalcetide primarily functions by activating the CaSR on the surface of parathyroid chief cells. Here is a detailed breakdown of the process and the subsequent intracellular signaling events.

- Molecular Action: Etelcalcetide is a synthetic peptide that allosterically modulates the CaSR [1] [2]. It binds to the receptor and enhances its sensitivity to extracellular calcium, mimicking the effects of calcium [3] [4].

- Physiological Outcome: Activation of the CaSR suppresses the synthesis and secretion of Parathyroid Hormone (PTH) from the parathyroid glands [1] [2]. This reduction in PTH leads to decreased serum levels of both calcium and phosphorus [5]. The effect on PTH is rapid, with reductions observed within 30 minutes of intravenous administration [1] [5].

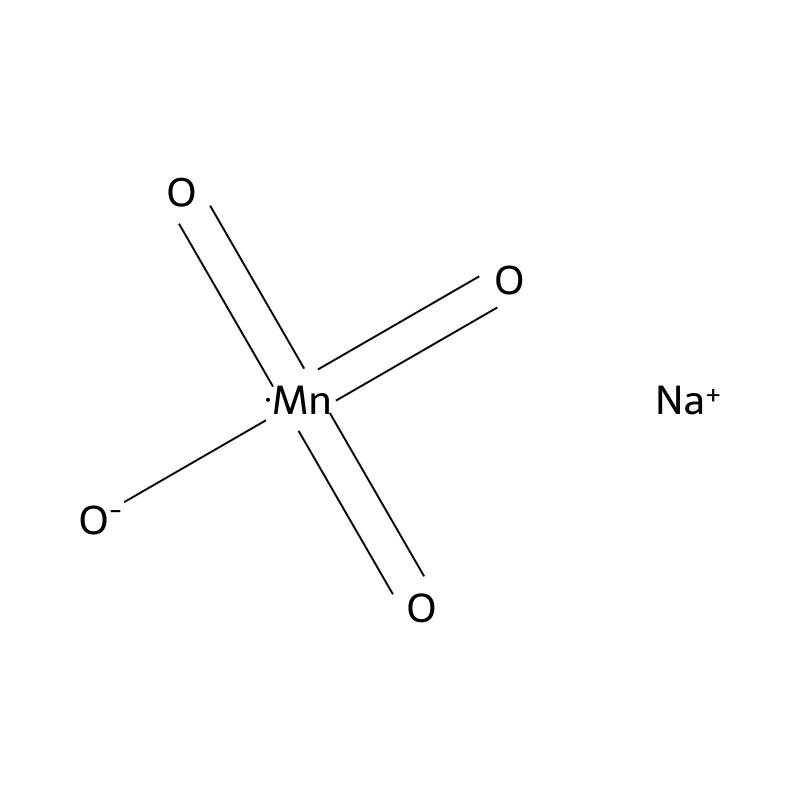

The diagram below illustrates the key signaling pathways triggered by CaSR activation.

CaSR activation triggers intracellular signaling cascades via Gq/11 proteins, leading to reduced PTH secretion.

Pharmacological and Pharmacokinetic Profile

The table below summarizes the key ADME (Absorption, Distribution, Metabolism, Excretion) properties of Etelcalcetide.

| Parameter | Description |

|---|---|

| Route of Administration | Intravenous bolus injection at the end of hemodialysis [1] [5]. |

| Target & Mechanism | Calcium-sensing receptor (CaSR) agonist / allosteric activator [1] [6]. |

| Volume of Distribution | 796 L [1]. |

| Protein Binding | Predominantly bound to plasma albumin via reversible covalent binding [1]. |

| Metabolism | Not metabolized by CYP450 enzymes. Undergoes biotransformation in the blood via reversible disulfide exchange with endogenous thiols [1] [5]. |

| Route of Elimination | Cleared by renal excretion. In hemodialysis patients, approximately 60% of the dose is recovered in the dialysate [3] [5]. |

| Half-life | 3 to 4 days [1] [5]. |

| Time to Steady State | 7 to 8 weeks with thrice-weekly dosing [1]. |

Key Experimental and Clinical Evidence

The development and approval of Etelcalcetide were supported by several clinical trials that demonstrated its efficacy and safety.

| Trial Phase | Key Findings & Outcomes |

|---|---|

| Phase II | 89% of patients experienced a ≥30% reduction in PTH, and 56% achieved a PTH level of ≤300 pg/mL [3]. |

| Phase III (vs. Placebo) | 75% of patients in the Etelcalcetide group achieved a >30% reduction in PTH after 20+ weeks, compared to 9% in the placebo group [4]. |

| Phase III (vs. Cinacalcet) | Etelcalcetide was statistically superior to cinacalcet, with 68% of patients vs. 58% achieving a >30% PTH reduction [3] [4]. |

Experimental Protocols for Key Assays

For researchers, here are summaries of core methodologies used to investigate Etelcalcetide.

- In Vitro CaSR Agonist Activity Assay

- Objective: To measure the concentration-dependent activation of CaSR by Etelcalcetide.

- Methodology: Use cells (e.g., HEK293) stably expressing human CaSR. Intracellular calcium mobilization is measured using a fluorescent calcium-sensitive dye (e.g., Fluo-4). Cells are loaded with the dye, then exposed to increasing concentrations of Etelcalcetide in a buffer containing a physiological level of calcium. The fluorescence signal is tracked in real-time using a fluorescent plate reader. Data are normalized to the maximum response induced by a reference agonist [7].

- Pharmacodynamic Profiling in Preclinical Models

- Objective: To assess the in vivo effect on PTH levels.

- Methodology: Animal models of secondary hyperparathyroidism (e.g., 5/6 nephrectomized rats) are used. Etelcalcetide is administered intravenously at various doses. Blood samples are collected serially over a period (e.g., pre-dose, 30min, 1, 2, 4, 8, 24 hours post-dose). Serum is analyzed for intact PTH levels using a validated immunoassay (e.g., ELISA). Serum calcium and phosphate levels are also monitored [1] [5].

Research and Development Context

- Drug Classification: Etelcalcetide is a synthetic peptide and is classified as an orphan drug [6]. Its first approval was in Iceland in 2016 [6].

- Therapeutic Target Landscape: The CaSR target is competitive, with drugs developed for indications like secondary hyperparathyroidism and hypercalcemia. As of late 2023, there were 23 CaSR-targeting drugs in development globally, with synthetic peptides and small molecules being the most rapidly progressing modalities [6].

References

- 1. : Uses, Interactions, Etelcalcetide Mechanism of Action [go.drugbank.com]

- 2. | calcium-sensing receptor ( ETELCALCETIDE ) agonist CaSR [invivochem.com]

- 3. - Wikipedia Etelcalcetide [en.wikipedia.org]

- 4. Parsabiv | European Medicines Agency (EMA) [ema.europa.eu]

- 5. : Uses, Dosage, Side Effects and More | CIMS India Etelcalcetide [mims.com]

- 6. Decoding Etelcalcetide : A Comprehensive Study of its R&D Trends... [synapse.patsnap.com]

- 7. Calcium-sensing receptor: a potential target for liver health ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Etelcalcetide Pharmacodynamics and Parathyroid Hormone Reduction

Drug Overview and Clinical Applications

Etelcalcetide (brand name Parsabiv) is a synthetic calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in adults with chronic kidney disease (CKD) requiring hemodialysis. As an intravenous formulation administered thrice weekly at the end of dialysis sessions, etelcalcetide addresses a critical therapeutic need in this patient population by offering a clinically supervised administration route that circumvents adherence challenges associated with oral medications. This novel peptide therapeutic represents a significant advancement in the management of CKD-mineral and bone disorder (CKD-MBD), providing an alternative mechanism of action compared to earlier calcimimetic agents.

The structural composition of etelcalcetide is characterized by a linear octapeptide consisting predominantly of D-amino acids, which confers metabolic stability against proteolytic degradation and extends its therapeutic half-life [1] [2]. This unique biochemical composition distinguishes it from endogenous peptides and contributes to its distinctive pharmacokinetic and pharmacodynamic profile. Etelcalcetide received FDA approval in 2017 following extensive clinical trials demonstrating significant efficacy in reducing parathyroid hormone (PTH) levels in hemodialysis patients with SHPT [1] [3]. Clinical use of etelcalcetide has been influenced by healthcare policy changes, with studies showing that its incorporation into the ESRD prospective payment system bundle in 2021 affected utilization patterns, though it remains an important therapeutic option for SHPT management [4].

Molecular Mechanisms of Action

Calcium-Sensing Receptor Activation

Etelcalcetide exerts its pharmacodynamic effects through allosteric modulation of the calcium-sensing receptor (CaSR) expressed on parathyroid chief cells. Unlike endogenous calcium ions that act as orthosteric agonists, etelcalcetide binds to the extracellular domain of the CaSR, specifically forming a reversible disulfide bond with cysteine residue 482 (Cys482) [2] [5]. This molecular interaction enhances the receptor's sensitivity to extracellular calcium, resulting in conformational changes that initiate intracellular signaling cascades even at subphysiological calcium concentrations. The covalent binding mechanism between etelcalcetide and CaSR is unique among calcimimetics and contributes to its sustained pharmacodynamic activity throughout the interdialytic period in hemodialysis patients.

The molecular signaling pathway initiated by etelcalcetide binding involves Gq-protein coupling that activates phospholipase C, leading to inositol trisphosphate production and subsequent release of calcium from intracellular stores [2]. This signaling cascade ultimately inhibits PTH gene expression and secretion through mechanisms that involve reduced preproPTH mRNA transcription and enhanced intracellular degradation of PTH. Importantly, etelcalcetide's binding site differs from that of cinacalcet, which binds within the seven-transmembrane domain of the CaSR rather than the extracellular N-terminal region [3] [2]. This distinction accounts for differences in their pharmacodynamic profiles and potentially explains variations in their efficacy and safety characteristics observed in clinical comparisons.

PTH Secretion Dynamics

Etelcalcetide fundamentally alters the physiological relationship between extracellular calcium and PTH secretion by parathyroid chief cells. Preclinical studies using in vivo setpoint analyses in murine models of primary hyperparathyroidism have demonstrated that etelcalcetide administration significantly lowers the PTH-calcium setpoint—the calcium concentration at which PTH secretion is half-maximal—from approximately 9.03 mg/dL to 6.80 mg/dL without altering maximal or minimal PTH secretion capacity [5]. This shift in the setpoint represents a fundamental pharmacodynamic effect that underlies the therapeutic efficacy of etelcalcetide in conditions of hyperparathyroidism.

The diagram below illustrates the molecular signaling pathway through which etelcalcetide modulates PTH secretion:

Etelcalcetide activates CaSR signaling, inhibiting PTH secretion and gene expression.

This modulation of PTH secretion dynamics occurs rapidly, with clinical studies demonstrating significant PTH reduction within 30 minutes of intravenous administration [6]. The maximal pharmacodynamic effect manifests as a substantial decrease in both pre-dialysis and post-dialysis PTH levels, with the magnitude of suppression being dose-dependent and sustained throughout the treatment period. This rapid onset of action combined with prolonged effect duration represents a key therapeutic advantage for etelcalcetide in the clinical management of SHPT in hemodialysis patients.

Quantitative Pharmacodynamic Profile

PTH Reduction Efficacy

Clinical trials have consistently demonstrated the significant efficacy of etelcalcetide in reducing PTH levels in hemodialysis patients with secondary hyperparathyroidism. The pharmacodynamic response follows a dose-dependent pattern, with higher doses producing more substantial and sustained reductions in PTH concentrations. In phase 3 clinical trials, the proportion of patients achieving the primary endpoint of >30% reduction in PTH levels from baseline was significantly greater in etelcalcetide-treated groups compared to placebo controls [7] [3].

Table 1: PTH Reduction Efficacy in Phase 3 Clinical Trials

| Study Reference | Patient Population | Treatment Duration | ≥30% PTH Reduction | PTH ≤300 pg/mL | PTH 60-240 pg/mL |

|---|---|---|---|---|---|

| Block et al. (Trial 1) [3] | Hemodialysis with SHPT | 26 weeks | 74% (etelcalcetide) vs. 8.3% (placebo) | 49.6% (etelcalcetide) vs. 5.1% (placebo) | - |

| Block et al. (Trial 2) [3] | Hemodialysis with SHPT | 26 weeks | 75.3% (etelcalcetide) vs. 9.6% (placebo) | 53.3% (etelcalcetide) vs. 4.6% (placebo) | - |

| Fukagawa et al. (Japanese trial) [2] | Japanese hemodialysis patients | 12 weeks | - | - | 59.0% (etelcalcetide) vs. 1.3% (placebo) |

| Shigematsu et al. (Open-label) [2] | Japanese hemodialysis patients | 52 weeks | - | - | 87.5% (etelcalcetide) |

Effects on Bone Metabolism Markers

Beyond its primary effect on PTH secretion, etelcalcetide demonstrates significant modulatory effects on multiple biochemical markers of bone and mineral metabolism. These pleiotropic effects contribute to its overall therapeutic utility in managing CKD-MBD. Clinical trials have consistently reported reductions in fibroblast growth factor 23 (FGF23), a phosphaturic hormone associated with adverse cardiovascular outcomes in CKD patients [2] [8]. One study demonstrated a 72% reduction in FGF23 levels from baseline after 12 weeks of etelcalcetide treatment [2].

The impact on bone turnover markers presents a more complex pattern, with etelcalcetide demonstrating differential effects on various parameters. The table below summarizes the effects on key bone and mineral metabolism markers observed in clinical trials:

Table 2: Effects on Bone and Mineral Metabolism Markers

| Parameter | Effect Direction | Magnitude of Change | Clinical Significance |

|---|---|---|---|

| Serum Calcium | Decrease | 63.8% of patients experienced Ca <8.3 mg/dL [2] | Requires monitoring; may necessitate dose adjustment |

| Serum Phosphorus | Decrease | Significant reduction from baseline [2] | Beneficial for CKD-MBD management |

| FGF23 | Decrease | 72% reduction after 12 weeks [2] | Potentially beneficial for cardiovascular outcomes |

| Bone-Specific Alkaline Phosphatase | Decrease | Significant reduction [3] [2] | Indicates reduced bone turnover |

| Collagen Type I Cross-Linked C-telopeptide | Decrease | Significant reduction [3] [2] | Indicates reduced bone resorption |

These coordinated effects on multiple mineral metabolism parameters suggest that etelcalcetide provides comprehensive biochemical control in hemodialysis patients with SHPT. The reduction in bone turnover markers indicates a potential beneficial effect on renal osteodystrophy, though long-term studies on fracture risk reduction are still needed [8]. The combined suppression of PTH, FGF23, and bone turnover markers positions etelcalcetide as a multifaceted therapeutic agent in the complex pathophysiology of CKD-MBD.

Clinical Evidence and Trial Methodologies

Key Clinical Trial Designs

The pharmacodynamic profile of etelcalcetide has been characterized through a series of rigorously designed clinical trials employing specific methodological approaches to quantify its PTH-lowering efficacy. The pivotal phase 3 trials followed a parallel-group, randomized, placebo-controlled design with double-blind assessment of endpoints [3]. These trials enrolled over 1,000 hemodialysis patients with moderate to severe SHPT, defined by elevated PTH levels (typically >400 pg/mL) despite standard care. The dose titration protocol commonly initiated therapy at 5 mg administered three times weekly at the end of hemodialysis sessions, with upward titration in 2.5-5 mg increments every 4 weeks based on PTH response and tolerability, to a maximum of 15 mg [7] [3].

The DUET trial employed an innovative methodology to address the management of etelcalcetide-induced hypocalcemia [9]. This 12-week, multicenter, open-label, randomized study assigned patients to one of three groups: etelcalcetide with active vitamin D supplementation (E+D), etelcalcetide with oral calcium carbonate (E+Ca), or control (standard therapy). The primary endpoint was the proportion of patients achieving both a 50% reduction from baseline in intact PTH (iPTH) levels and iPTH levels ≤240 pg/mL at 12 weeks. This design allowed for direct comparison of different strategies for managing the predictable hypocalcemic effect of etelcalcetide while maintaining PTH-lowering efficacy [9].

Comparative Effectiveness Studies

A particularly informative trial design involved the head-to-head comparison of etelcalcetide versus cinacalcet [3] [2]. This double-blind, randomized, double-dummy study addressed the challenge of comparing an intravenous with an oral medication by incorporating placebo injections and placebo tablets to maintain blinding. The primary endpoint was noninferiority of etelcalcetide in achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20-27 of treatment, with a noninferiority margin of 12% [3] [2].

The results demonstrated not only noninferiority but statistical superiority of etelcalcetide, with 68.2% of etelcalcetide-treated patients achieving the primary endpoint compared to 57.7% in the cinacalcet group (P<0.001 for noninferiority, P<0.004 for superiority) [2]. Additionally, significantly more patients treated with etelcalcetide achieved a >50% reduction from baseline in PTH levels (52.4% vs. 40.2% with cinacalcet) [2]. This robust trial design provided high-quality evidence supporting the enhanced efficacy of etelcalcetide compared to the previously available oral calcimimetic.

Combination Therapy Approaches

Research has also explored the synergistic potential of etelcalcetide when used in combination with other agents for SHPT management. The DUET trial demonstrated that the combination of etelcalcetide with active vitamin D (group E+D) resulted in significantly higher achievement of the primary endpoint (90.0%) compared to etelcalcetide with oral calcium (56.8%) or control (19.5%) [9]. This suggests that vitamin D coadministration may enhance the therapeutic response to etelcalcetide while simultaneously mitigating hypocalcemic risk.

The experimental workflow for clinical assessment of etelcalcetide efficacy typically follows a standardized protocol:

Standardized clinical trial workflow for evaluating etelcalcetide efficacy in hemodialysis patients.

This methodological approach has been consistently applied across etelcalcetide clinical trials, permitting valid cross-study comparisons and meta-analytic approaches to data synthesis. The rigorous standardization of endpoint assessment, dose titration protocols, and statistical analysis plans strengthens the validity of the collective pharmacodynamic data generated through these clinical investigations.

Safety and Clinical Implications

Adverse Effect Profile

The pharmacodynamic effects of etelcalcetide on calcium homeostasis inevitably produce a characteristic safety profile dominated by hypocalcemia-related adverse events. Clinical trial data consistently demonstrate that reduced blood calcium represents the most frequently reported adverse effect, occurring in 63.8-68.9% of etelcalcetide-treated patients compared to 10.1% of placebo recipients and 59.8% of cinacalcet-treated patients [3] [2]. The hypocalcemic effect is mechanistically linked to the drug's primary action of CaSR activation, which simultaneously suppresses PTH secretion while enhancing peripheral tissue sensitivity to calcium.

The clinical manifestations of etelcalcetide-induced hypocalcemia include muscle spasms (11.5% vs. 6.6% with placebo), paresthesia (4.6% vs. 0.6%), and in severe cases, prolonged QT interval on electrocardiogram [1] [2]. Symptomatic hypocalcemia occurred in approximately 7% of etelcalcetide-treated patients in phase 3 trials compared to 0.2% of placebo recipients [2]. Gastrointestinal disturbances, particularly nausea and vomiting, also occur with greater frequency in etelcalcetide-treated patients, though the physiological mechanism for these effects remains incompletely understood [1] [2].

Comparative Safety Considerations

In head-to-head trials with cinacalcet, etelcalcetide demonstrated a similar but intensified adverse effect profile consistent with its enhanced efficacy. The incidence of hypocalcemia was higher with etelcalcetide (68.9%) than with cinacalcet (59.8%), and symptomatic hypocalcemia occurred approximately twice as frequently [2]. Additionally, heart failure events were reported to be fivefold higher in etelcalcetide-treated patients, though the absolute number of events was small and the biological plausibility of this association remains uncertain [2].

The management of etelcalcetide's adverse effects primarily focuses on proactive monitoring of serum calcium levels and appropriate supplementation with calcium or vitamin D analogs. Research from the DUET trial indicates that concurrent administration of active vitamin D with etelcalcetide significantly reduces the incidence of hypocalcemic events compared to calcium supplementation alone [9]. This combination approach permits more aggressive PTH suppression while mitigating the most clinically significant adverse effect, potentially enhancing the therapeutic index of etelcalcetide in clinical practice.

Clinical Implementation Considerations

The dosing and administration protocol for etelcalcetide requires careful attention to its unique pharmacodynamic characteristics. Initiation at 5 mg three times weekly at the end of hemodialysis sessions represents the standard approach, with dose titration every 4 weeks based on PTH response and calcium monitoring [7] [3]. The prolonged effective half-life of 3-5 days in hemodialysis patients allows for sustained pharmacodynamic effects despite the thrice-weekly administration schedule [7] [6].

Recent real-world evidence has highlighted important considerations regarding treatment discontinuation effects. A 2025 analysis demonstrated that discontinuation of etelcalcetide resulted in a swift and sustained increase in PTH levels (mean increase of 107 pg/mL), with the prevalence of PTH >600 pg/mL increasing from 28% to 43% overall, and from 26% to 49% among Black patients [4]. This rebound effect underscores the profound and continuous pharmacodynamic activity of etelcalcetide in suppressing PTH secretion and indicates that treatment discontinuation should be accompanied by close biochemical monitoring and alternative SHPT management strategies.

Conclusion

Etelcalcetide represents a significant pharmacotherapeutic advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its unique molecular mechanism involving allosteric modulation of the calcium-sensing receptor via covalent binding to the extracellular domain produces potent and sustained suppression of PTH secretion. Clinical trial evidence consistently demonstrates robust efficacy, with approximately 75% of patients achieving >30% PTH reduction from baseline and over 50% reaching PTH levels ≤300 pg/mL.

The comprehensive effects of etelcalcetide extend beyond PTH suppression to include beneficial reductions in FGF23, phosphorus, and bone turnover markers, suggesting potential positive impacts on cardiovascular and bone health outcomes in CKD patients. However, these potential benefits must be balanced against a significant risk of hypocalcemia and related adverse effects that require careful monitoring and management, often through combination with vitamin D analogs.

References

- 1. - Wikipedia Etelcalcetide [en.wikipedia.org]

- 2. Etelcalcetide - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Calcimimetics into End-Stage Kidney... [journals.lww.com]

- 5. decreases the Etelcalcetide –calcium setpoint without changing... PTH [link.springer.com]

- 6. Etelcalcetide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide ... [pubmed.ncbi.nlm.nih.gov]

- 8. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]

- 9. A Prospective, Randomized Clinical Trial of Etelcalcetide in ... [pmc.ncbi.nlm.nih.gov]

Etelcalcetide covalent binding Cys482 CaSR

Molecular Mechanism of Action

Etelcalcetide is a synthetic peptide composed predominantly of D-amino acids, which confers metabolic stability against proteolytic cleavage [1]. Its core mechanism involves functioning as a positive allosteric modulator (PAM) of the CaSR.

- Covalent Binding: The compound features a reactive disulfide bond that engages in reversible covalent binding with the sulfhydryl group of Cys482 located within the extracellular domain of the CaSR [1]. This binding is characterized by thiol-disulfide exchange with endogenous proteins and small molecules [1].

- Receptor Activation: By covalently modifying the CaSR, etelcalcetide increases the receptor's sensitivity to extracellular calcium ions ((Ca^{2+})) [2]. This enhanced activation suppresses parathyroid hormone (PTH) secretion from the parathyroid glands, which is the primary therapeutic action for managing secondary hyperparathyroidism (SHPT) in hemodialysis patients [2] [1]. Unlike the small molecule cinacalcet, which binds within the seven-transmembrane domain, etelcalcetide's binding site is in the extracellular N-terminal domain [2].

The following diagram illustrates the signaling pathway and key experimental methods used to investigate this mechanism.

Figure 1: Etelcalcetide activates CaSR signaling, suppressing PTH release. Key experiments validate this mechanism.

Structural Insights from Cryo-EM

Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the structural changes in CaSR upon activation.

- Receptor Conformation: The full-length CaSR functions as a disulfide-linked homodimer. Each subunit consists of a Venus flytrap (VFT) domain for ligand binding, a cysteine-rich domain (CRD), and a seven-transmembrane domain (7TMD) [3] [4].

- Activation Mechanism: Agonist binding induces a large-scale conformational change, compacting the dimer and bringing the VFT and CRD domains closer together. This transition is relayed to the 7TMD to facilitate G-protein signaling [4].

- Etelcalcetide's Role: Structural studies have captured the active state of CaSR in complex with agonists and PAMs. Although the cryo-EM density for etelcalcetide itself can be weak, its covalent attachment to Cys482 stabilizes the active conformation of the receptor [5] [4].

Key Experimental Data and Protocols

The following table summarizes quantitative data from pivotal preclinical and clinical studies on etelcalcetide.

| Study Model / Type | Key Parameters Measured | Results (Etelcalcetide vs. Control) | Source |

|---|---|---|---|

| Adenine-induced CKD Rat Model (Preclinical) | Plasma PTH; Aortic Calcium Content; Serum FGF23 | PTH: Significantly reduced; Aortic Calcium: Similar to non-uremic controls; FGF23: Significantly lower vs. vehicle/paricalcitol | [6] |

| Phase III Clinical Trials (Pooled Analysis) | Patients with >30% PTH reduction; Patients with PTH ≤300 pg/mL | >30% PTH reduction: 74.6% vs. 8.9% (placebo); PTH ≤300 pg/mL: 51.4% vs. 4.8% (placebo) | [1] |

| Head-to-Head vs. Cinacalcet (Phase III) | Patients with >30% PTH reduction; Patients with >50% PTH reduction | >30% PTH reduction: 68.2% (Etel) vs. 57.7% (Cina); >50% PTH reduction: 52.4% (Etel) vs. 40.2% (Cina) | [1] |

Detailed Experimental Methodologies

1. In-Cell Assay for Receptor Activity (IP1 Accumulation)

- Purpose: To measure the constitutive (basal) activity and ligand-induced activation of CaSR via the Gq signaling pathway [7].

- Protocol:

- Cell Preparation: Culture and transfect HEK-293 cells to express the wild-type or mutant CaSR.

- Stimulation: Incubate cells in a buffer containing a phosphodiesterase inhibitor. For constitutive activity, use a low (Ca^{2+}) buffer. For etelcalcetide response, add the drug to the medium.

- Measurement: Lyse cells and use a competitive homogeneous time-resolved fluorescence (HTRF) assay to quantify IP1 accumulation. Data is normalized to cell surface receptor expression, often measured by ELISA [7].

- Application: This assay demonstrated that disrupting inter-subunit disulfide bridges (e.g., C129S+C131S mutations) in CaSR results in strong constitutive activity, which can be blocked by the negative allosteric modulator NPS 2143 [7].

2. Cryo-EM for Structure Determination

- Purpose: To determine high-resolution structures of full-length CaSR in inactive and active states [3] [4].

- Protocol:

- Sample Preparation: Purify and solubilize the CaSR protein. For the active state, incubate with agonists (e.g., (Ca^{2+}), L-amino acids) and a PAM (e.g., cinacalcet). For the inactive state, use a negative allosteric nanobody (e.g., NB-2D11) and a NAM (e.g., NPS-2143) for stabilization [4].

- Grid Preparation & Data Collection: Apply the sample to cryo-EM grids, vitrify, and collect a dataset using a high-end cryo-electron microscope (e.g., 300 kV) with a defined defocus range [3].

- Image Processing: Perform motion correction, particle picking, and 2D and 3D classification to obtain homogeneous particle sets. Refine the final map, often with local refinement focused on specific domains (ECD or TMD), to achieve higher resolution [3] [4].

- Model Building: Build an atomic model into the refined cryo-EM map using previously solved structures as an initial reference [3].

Clinical and Safety Profile

Etelcalcetide is approved for SHPT in adults with chronic kidney disease on hemodialysis.

- Efficacy: Demonstrates robust and sustained reduction of PTH, along with reductions in serum calcium, phosphate, and FGF23 levels [8] [1].

- Safety: The most common adverse events are related to its pharmacodynamic effect of lowering blood calcium. A recent real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) also identified potential signals for unforeseen AEs, such as shunt complications (stenosis, occlusion) and peripheral arterial occlusive disease, which are not currently listed in the drug's label [9] [10].

References

- 1. Etelcalcetide - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of human calcium ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of human calcium ... [elifesciences.org]

- 5. Cryo-EM structure of the calcium-sensing receptor ... [nature.com]

- 6. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absence of calcium-sensing receptor basal activity due to ... [nature.com]

- 8. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]

- 9. Adverse events reporting of Etelcalcetide: a real-word ... [pmc.ncbi.nlm.nih.gov]

- 10. Etelcalcetide [en.wikipedia.org]

Quantitative Data on Elimination and Biotransformation

| Parameter | Value | Context / Condition |

|---|---|---|

| Total Dose Recovered | ~67% | 176 days post-dose [1] |

| Eliminated in Dialysate | ~60% of administered dose | Primary route of elimination [1] [2] |

| Etelcalcetide Dialysis Clearance | 7.66 L/h [3] | In patients on hemodialysis |

| SAPC Formation Rate (kf) | 0.219 h⁻¹ | From etelcalcetide to SAPC [4] |

| SAPC Reversion Rate (kr) | 0.012 h⁻¹ | From SAPC back to etelcalcetide [4] |

| Rate Ratio (kf / kr) | 18.25 | Formation is 18x faster than reversion [4] |

| Molecular Weight (Etelcalcetide) | 1048 Da [1] | Small peptide |

| Molecular Weight (SAPC) | ~67,365 Da [4] | Too large for dialytic removal [4] |

Etelcalcetide Biotransformation and Elimination Pathways

The following diagram illustrates the dynamic equilibrium of etelcalcetide in blood and its elimination through hemodialysis.

Etelcalcetide's reversible biotransformation to SAPC determines its dialytic clearance. Free drug is removed, while the albumin-bound pool is retained [4] [1].

Key Experimental Protocols

The core understanding of etelcalcetide's elimination comes from two pivotal types of studies.

In Vitro Hemodialysis and Biotransformation [4]

This methodology was designed to characterize the key determinants of etelcalcetide pharmacokinetics.

- Objective: To characterize dialytic clearance and the impact of biotransformation on this process.

- Key Experimental Conditions:

- Condition 1 (Intrinsic Dialyzability):

[14C]Etelcalcetidewas added to dialysate fluid (no blood) to measure its intrinsic ability to cross the dialyzer membrane without interference from biotransformation. - Condition 2 (Immediate Dialysis):

[14C]Etelcalcetidewas added to bovine blood, and hemodialysis was initiated immediately. This emulates clinical dosing just before a dialysis session. - Condition 3 (Delayed Dialysis):

[14C]Etelcalcetidewas added to bovine blood and pre-incubated for 3 hours at 37°C before starting hemodialysis. This allows equilibrium between etelcalcetide and SAPC to establish, emulating dialysis long after a dose.

- Condition 1 (Intrinsic Dialyzability):

- Apparatus: A closed-loop system using an Optiflux dialyzer. A blood compartment (reservoir A, 0.5 L) was circulated through the dialyzer's fibers at 50 mL/min (QB), and a dialysate compartment (reservoir B, 5 L) was circulated outside the fibers at 250 mL/min (QD).

- Sample Analysis: Concentrations of etelcalcetide, urea, creatinine, and vitamin B12 were measured in both reservoirs over time. Radiometric analysis tracked the

14Clabel.

Clinical Microtracer Study in Hemodialysis Patients [1]

This study provided direct, quantitative human data on the routes and extent of elimination.

- Objective: To elucidate the pharmacokinetics, biotransformation, and excretion of etelcalcetide in the target patient population.

- Study Design: A phase I, open-label study where patients on hemodialysis received a single 10 mg intravenous dose of etelcalcetide containing a microtracer quantity of

[14C]etelcalcetide. - Dosing: The dose was administered as a bolus into the arm opposite the hemodialysis access at the end of a hemodialysis session.

- Sample Collection: Extensive collection over 176 days included:

- Blood: To determine concentrations of etelcalcetide and total drug-related radioactivity.

- Dialysate: The entire volume from each hemodialysis session was collected to quantify eliminated drug.

- Urine and Feces: Collected to assess minor non-dialytic elimination routes.

- Analytical Method: Due to the very low levels of radioactivity from the microtracer, highly sensitive Accelerator Mass Spectrometry (AMS) was used for quantification.

Scientific and Clinical Implications

The experimental data directly informs critical aspects of clinical drug development and use.

- Dosing Schedule: As hemodialysis efficiently clears free etelcalcetide, it is essential to administer the dose after the hemodialysis session. This prevents the immediate removal of a significant fraction of the drug before it can distribute and exert its therapeutic effect [4] [2] [5].

- Sustained Pharmacological Effect: The SAPC acts as a circulating reservoir. After hemodialysis removes free etelcalcetide from the plasma, the slow reversion of SAPC back to the active drug helps to restore therapeutic concentrations in the interdialytic period, supporting a three-times-weekly dosing regimen [1] [2].

- Minimal Drug-Drug Interaction Risk: Etelcalcetide is not metabolized by hepatic cytochrome P450 enzymes. Its biotransformation occurs via disulfide exchange in the blood, presenting a low risk for pharmacokinetic interactions with co-administered drugs [3] [2].

References

- 1. Pharmacokinetics, Biotransformation, and Excretion of [ 14 ... [link.springer.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Etelcalcetide Biotransformation and ... [pmc.ncbi.nlm.nih.gov]

- 5. Dosing & Monitoring - Parsabiv® (etelcalcetide) [parsabivhcp.com]

Summary of Etelcalcetide Nonclinical Toxicology Findings

| Study Type | Key Findings & Conclusions | Primary Cause of Adverse Effects |

|---|---|---|

| General Toxicology (Rat & Dog) | Hypocalcemia, tremors, convulsions; other effects considered sequelae of stress from hypocalcemia [1]. | Pharmacologic activity (CaSR activation) [1]. |

| Safety Pharmacology (Cardiovascular) | Prolongation of the corrected QT (QTc) interval in dogs [1]. | Related to reductions in serum calcium [1]. |

| Genotoxicity | Mutagenic in some strains of the Salmonella Ames assay; negative in two in vitro and two in vivo mammalian assays [1] [2]. | Not considered genotoxic based on overall weight-of-evidence [1] [2]. |

| Carcinogenicity | Not carcinogenic in 6-month transgenic rasH2 mouse model or 2-year rat study [1]. | N/A |

| Developmental & Reproductive Toxicity (DART) | No effects on fertility, embryo-fetal development, and prenatal/postnatal development [1]. | N/A |

Detailed Experimental Protocols

The nonclinical safety assessment followed standardized, rigorous protocols to evaluate etelcalcetide's potential risks.

- General Repeated-Dose Toxicity Studies: These studies were conducted in two relevant species (rats and dogs) to identify target organs of toxicity and determine a no-observed-adverse-effect-level (NOAEL). The studies assessed effects over different durations, with detailed clinical observations, clinical pathology, and histopathological examination [1] [2].

- Safety Pharmacology - Cardiovascular: A dedicated study in dogs evaluated cardiovascular effects, including continuous monitoring of hemodynamics and electrocardiogram (ECG) parameters. The core finding was that QTc prolongation was directly related to the degree of drug-induced hypocalcemia. An in vitro assay also confirmed that etelcalcetide did not directly block the hERG ion channel, which is associated with drug-induced arrhythmias [1].

- Genotoxicity Battery: The assessment followed a standard battery of tests [2]:

- *In vitro* Bacterial Reverse Mutation Assay (Ames Test): Tested in multiple Salmonella typhimurium strains with and without metabolic activation [1] [2].

- *In vitro* Mammalian Cell Assays: Two separate studies (e.g., chromosome aberration test) in mammalian cells [1].

- *In vivo* Assays: Two in vivo studies, including a 28-day MutaMouse study, which assessed genotoxicity in a whole-animal model [1].

- Carcinogenicity Studies: These life-time bioassays were conducted in two species: a 6-month study in transgenic rasH2 mice and a standard 2-year study in rats. Animals were administered etelcalcetide at various doses and monitored for tumor development [1].

- Developmental and Reproductive Toxicity (DART): The standard study segments were performed [2]:

- Segment I (Fertility and Early Embryonic Development): Assessed effects on mating, fertility, and pre-implantation development.

- Segment II (Embryo-Fetal Development): Evaluated effects on organogenesis in pregnant dams.

- Segment III (Pre- and Postnatal Development): Monitored effects on late gestation, lactation, and offspring development.

Mechanism of Action & Logical Flow of Toxicity Findings

The adverse effects observed in nonclinical studies are primarily a direct consequence of etelcalcetide's intended pharmacology. The relationship between its mechanism and the toxicological outcomes can be visualized as follows:

> The primary toxicities observed in nonclinical studies are a direct result of the hypocalcemia caused by etelcalcetide's potent suppression of PTH.

Key Conclusions for Researchers

For drug development professionals, the etelcalcetide nonclinical package offers several critical insights:

- Species Selection is Critical: Toxicology studies must be conducted in pharmacologically relevant species where etelcalcetide activates the CaSR, as the observed toxicity is primarily on-target [2].

- Hypocalcemia is the Pivotal Effect: Monitoring serum calcium is essential in nonclinical studies, as it is the primary driver of the major adverse effects, including those on the cardiovascular and nervous systems [1].

- Weight-of-Evidence in Genotoxicity: A single positive result in a sensitive Ames test strain can be overruled by a comprehensive battery of negative in vitro and in vivo mammalian tests, leading to a final conclusion of non-genotoxicity [1] [2].

- No Unanticipated Safety Signals: The nonclinical data indicated no significant safety concerns for human trials beyond the risks associated with hypocalcemia and its sequelae, which are manageable with appropriate monitoring [1].

References

Etelcalcetide allosteric activator calcium-sensing receptor

Mechanism of Action and Molecular Pharmacology

Etelcalcetide functions as a positive allosteric modulator of the CaSR, a Class C G protein-coupled receptor (GPCR) [1] [2]. Its mechanism is distinct from other calcimimetics.

- Unique Allosteric Binding: Unlike cinacalcet, which binds within the receptor's seven-transmembrane domain, etelcalcetide binds reversibly and covalently to cysteine-482 in the extracellular N-terminal domain of the CaSR [3]. This binding enhances the receptor's sensitivity to extracellular calcium ions (Ca²⁺) [4] [2].

- Receptor Activation and Signaling: Agonist binding activates downstream G protein pathways, primarily Gq/11 and Gi/o [1]. This leads to phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while the overall signaling cascade results in suppressed parathyroid hormone (PTH) secretion from parathyroid chief cells [1] [5] [6].

The diagram below illustrates this signaling mechanism:

Etelcalcetide enhances CaSR sensitivity to extracellular calcium, leading to reduced PTH secretion.

- In Vitro Potency: The half-maximal effective concentration (EC₅₀) for increasing intracellular calcium in HEK-293T cells expressing the human CaSR is 0.53 μM [5] [6]. It suppresses PTH secretion from rat parathyroid cells with an EC₅₀ of 0.36 μM [5] [6].

- Specificity: At 10 μM, etelcalcetide showed no significant activity against a panel of 34 off-target proteins, indicating high receptor specificity [5] [6].

Preclinical and Clinical Pharmacokinetics

Etelcalcetide's pharmacokinetic profile is characterized by its peptide structure and route of elimination.

Table 1: Pharmacokinetic Properties of Etelcalcetide [4] [7] [2]

| Parameter | Value | Details / Conditions |

|---|---|---|

| Bioavailability | 100% | Intravenous administration. |

| Onset of Action | Within 30 minutes | Post intravenous administration. |

| Time to Steady-State | 7-8 weeks | With 3 times/week dosing in hemodialysis patients. |

| Effective Half-life | 3-4 days | In hemodialysis patients. |

| Volume of Distribution (Vss) | ~796 L | Suggests extensive tissue distribution. |

| Plasma Protein Binding | High, predominantly to albumin | Reversible covalent binding; unbound fraction is 0.53. |

| Metabolism | Not metabolized by CYP450 enzymes | Undergoes biotransformation in blood via reversible disulfide exchange with endogenous thiols. |

| Route of Elimination | Primarily renal | In patients with normal renal function. Cleared via hemodialysis in CKD patients. |

| Clearance | 7.66 L/hr | In hemodialysis patients. |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of etelcalcetide in reducing PTH levels in hemodialysis patients with secondary hyperparathyroidism.

Table 2: Summary of Key Clinical Trial Outcomes [8] [2] [3]

| Trial / Study | Design & Population | Key Efficacy Findings | Common Adverse Events (>10%) |

|---|

| Block et al. (Phase 3) [2] | Two parallel, placebo-controlled trials (N=~1,023); 26 weeks. | - 74.6% of patients achieved >30% PTH reduction (vs. 8.9% with placebo).

51.4% achieved PTH ≤300 pg/mL (vs. 4.8% with placebo). | Blood calcium decrease, muscle spasms, nausea, vomiting. | | DUET Trial [8] | Randomized, open-label, 12-week study (N=124); compared combination therapies. | - 90.0% in Etelcalcetide + Vitamin D group achieved a >50% PTH reduction and PTH ≤240 pg/mL.

56.8% in Etelcalcetide + Oral Calcium group achieved the same endpoint. | Hypocalcemia (corrected with vitamin D or calcium). | | Head-to-Head vs. Cinacalcet [3] | Active-controlled, double-blind trial (N=~683); 26 weeks. | - 68.2% with Etelcalcetide achieved >30% PTH reduction vs. 57.7% with Cinacalcet (met non-inferiority and superiority).

52.4% with Etelcalcetide achieved >50% PTH reduction vs. 40.2% with Cinacalcet. | Blood calcium decrease, symptomatic hypocalcemia. |

Safety and Real-World Evidence: The most common adverse events are related to its pharmacodynamic effect and include hypocalcemia and gastrointestinal symptoms like nausea and vomiting [2] [3]. A 2024 real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) also identified unexpected signals, including shunt complications (stenosis, aneurysm, occlusion) and peripheral arterial occlusive disease, suggesting potential risks not fully captured in clinical trials [9].

Conclusion for Researchers

Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism in the hemodialysis population. Its unique d-amino acid peptide structure confers metabolic stability, while its novel covalent allosteric mechanism on the CaSR offers a distinct pharmacological profile. The drug provides an effective intravenous option that bypasses gastrointestinal absorption and adherence issues associated with oral therapies.

References

- 1. Calcium-sensing receptor: a potential target for liver health ... [pmc.ncbi.nlm.nih.gov]

- 2. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]

- 3. Etelcalcetide - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Etelcalcetide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Pharmacology of Parsabiv® ( etelcalcetide , ONO-5163/AMG 416)... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/ ... [sciencedirect.com]

- 7. Drug Metabolism and Disposition [sciencedirect.com]

- 8. A Prospective, Randomized Clinical Trial of Etelcalcetide in ... [pmc.ncbi.nlm.nih.gov]

- 9. Adverse events reporting of Etelcalcetide: a real-word ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Etelcalcetide Dosing Regimen Titration for Secondary Hyperparathyroidism in Hemodialysis Patients

Clinical Background and Introduction

Secondary hyperparathyroidism (SHPT) represents a common complication in patients with chronic kidney disease (CKD) on maintenance hemodialysis, characterized by excessive secretion of parathyroid hormone (PTH) that disrupts mineral and bone homeostasis. This condition affects a substantial proportion of the dialysis population and contributes significantly to cardiovascular morbidity and all-cause mortality in this patient group. The management of SHPT poses considerable clinical challenges due to the intricate interplay between PTH, calcium, and phosphorus metabolism, often requiring multi-modal therapeutic approaches.

Etelcalcetide (brand name Parsabiv) is a novel calcimimetic agent approved for the treatment of SHPT in adult patients with CKD on hemodialysis. As the first intravenous calcimimetic, it addresses adherence limitations associated with oral therapies like cinacalcet. Clinical trial data demonstrate that etelcalcetide produces rapid and sustained reductions in PTH levels while simultaneously improving calcium and phosphate homeostasis. Since its US introduction in April 2017, etelcalcetide utilization has increased steadily, reaching approximately 6% of hemodialysis patients by August 2019 [1].

The pathophysiological basis of SHPT involves reduced expression of calcium-sensing receptors (CaSRs) and vitamin D receptors in parathyroid cells, coupled with impaired renal phosphate excretion and altered vitamin D metabolism. These abnormalities collectively stimulate parathyroid hyperplasia and excessive PTH secretion. Etelcalcetide addresses this pathophysiology through its allosteric modulation of the CaSR, enhancing receptor sensitivity to extracellular calcium and thereby reducing PTH secretion without the gastrointestinal side effects that frequently complicate oral calcimimetic therapy [2] [3].

Mechanism of Action and Pharmacological Profile

Pharmacodynamic Properties

Etelcalcetide functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), binding covalently to the receptor's extracellular domain and enhancing its sensitivity to extracellular calcium ions. This mechanism results in inhibition of PTH secretion from parathyroid chief cells, ultimately restoring mineral homeostasis. The pharmacodynamic effects manifest rapidly, with PTH reduction observed within 30 minutes of intravenous administration, reaching maximal effect within approximately one hour and sustaining throughout the interdialytic period [4].

The drug's action exhibits cooperative binding kinetics with a cooperativity constant of 4.94, confirming its allosteric activation mechanism [5]. Beyond its primary effect on PTH, etelcalcetide demonstrates beneficial impacts on broader mineral bone disease parameters. Clinical evidence indicates that etelcalcetide significantly lowers fibroblast growth factor-23 (FGF23) levels—a phosphaturic hormone associated with adverse cardiovascular outcomes in CKD. Preclinical studies further reveal that etelcalcetide prevents vascular calcification in uremic rat models, an effect attributed to its combined reduction of PTH, calcium, phosphorus, and FGF23 [6].

Pharmacokinetic Profile

Etelcalcetide exhibits linear pharmacokinetics with dose-proportional exposure following intravenous administration. Its unique disposition characteristics include:

- Tri-exponential decay pattern post-administration with an extended terminal half-life of 3-4 days

- Predominant albumin binding through reversible covalent disulfide exchange with cysteine residues

- Negligible cytochrome P450 metabolism, reducing potential for drug-drug interactions

- Renal elimination as the primary clearance pathway

Population pharmacokinetic analyses indicate an apparent clearance of 0.472 L/h and central volume of distribution of 49.9 L. Etelcalcetide displays significant accumulation during repeated dosing, with steady-state concentrations achieved in 7-8 weeks following thrice-weekly administration at the end of hemodialysis sessions. The accumulation ratio ranges from 3- to 4-fold, necessitating careful dose titration to optimize therapeutic effect while minimizing hypocalcemia risk [7] [3].

Table 1: Key Pharmacokinetic Parameters of Etelcalcetide

| Parameter | Value | Comments |

|---|---|---|

| Clearance | 0.472 L/h | Linear pharmacokinetics |

| Volume of Distribution (Vc) | 49.9 L | Extensive tissue distribution |

| Half-life | 3-4 days | Permits thrice-weekly dosing |

| Protein Binding | Extensive (albumin) | Reversible covalent binding |

| Metabolism | Minimal | Not mediated by CYP450 |

| Route of Elimination | Renal | Dependent on hemodialysis |

| Time to Steady State | 7-8 weeks | With thrice-weekly dosing |

| Accumulation Ratio | 3-4 fold | At steady state |

Dosing Protocol and Titration Strategy

Initiation and Titration Algorithm

The recommended starting dose of etelcalcetide is 2.5 mg or 5 mg administered as an intravenous bolus three times per week at the end of each hemodialysis session. Current real-world evidence indicates that approximately 70% of patients initiate therapy at 5 mg, while 27% begin at the lower 2.5 mg dose [1]. A recent investigation demonstrated that an initial low-dose strategy (2.5 mg) in patients with moderate SHPT (PTH 300-600 pg/mL) provides effective PTH control while offering potential cost savings [8].

Dose titration should occur at 3-4 week intervals based on pre-dialysis PTH levels and albumin-corrected serum calcium measurements. The titration algorithm follows a structured approach:

- For PTH >300 pg/mL and albumin-corrected calcium ≥8.3 mg/dL: Increase dose by 2.5-5 mg increments

- For PTH 150-300 pg/mL: Maintain current dose

- For PTH <150 pg/mL or albumin-corrected calcium <7.8 mg/dL: Decrease dose or temporarily withhold administration

The maximum recommended dose is 15 mg three times per week. Clinical trial data demonstrate that the median time to response is approximately 2.0 months for partial response (PTH <800 pg/mL) and 3.0 months for full response (PTH <600 pg/mL) [2].

Monitoring and Safety Considerations

Regular monitoring of biochemical parameters is essential throughout etelcalcetide therapy:

- PTH levels: Measured predialysis at least monthly during dose titration and quarterly once stable

- Albumin-corrected calcium: Weekly during initiation and titration phases

- Serum phosphorus: Monthly monitoring

- Vitamin D metabolites: Periodic assessment to guide concomitant therapy

Hypocalcemia represents the most significant adverse effect of etelcalcetide therapy. The prevalence of albumin-corrected serum calcium <7.5 mg/dL remains low (1-2%) with appropriate monitoring and dose adjustment [1]. Patients should be assessed for symptoms of hypocalcemia (paresthesias, muscle spasms, seizures) regularly. Concomitant administration of calcium-based phosphate binders and vitamin D analogs may help mitigate calcium reduction, with real-world evidence showing increased use of these agents following etelcalcetide initiation (from 41% to 50% for calcium-based binders and from 77% to 87% for active vitamin D) [1].

Table 2: Etelcalcetide Dosing Titration Protocol Based on Biochemical Parameters

| PTH Level (pg/mL) | Albumin-Corrected Calcium (mg/dL) | Titration Action | Monitoring Frequency |

|---|---|---|---|

| >300 | ≥8.3 | Increase by 2.5-5 mg | 3-4 weeks |

| 150-300 | ≥8.3 | Maintain current dose | 4 weeks |

| <150 | Any | Decrease dose or withhold | 1 week |

| Any | <7.8 | Decrease dose or withhold | 1 week |

| Any | <7.5 | Withhold until ≥7.5, then restart at reduced dose | Weekly until normalized |

Experimental Protocols and Methodologies

Population Pharmacokinetic/Pharmacodynamic Modeling

The development of population PK/PD models for etelcalcetide utilized data from five phase I-III clinical trials incorporating single (2.5-60 mg) and multiple intravenous doses in hemodialysis patients with SHPT. The semi-mechanistic model architecture incorporates the cooperative binding relationship between etelcalcetide, PTH, and calcium, explicitly characterizing the role of PTH in calcium regulation and the feedback of calcium onto PTH production via CaSR [7].

Key model components include:

- Structural model: A three-compartment PK model with first-order elimination, linked to a PD component describing PTH-calcium homeostasis

- Interindividual variability: Modeled exponentially for all parameters with covariance relationships

- Residual error: Additive and proportional error models for PK and PD components, respectively

- Covariate analysis: Evaluated demographic and clinical factors using stepwise forward selection/backward elimination

The analysis demonstrated low to moderate interindividual variability (6-67%) in model parameters, with no clinically relevant covariates identified as significant predictors of PK/PD variability. This finding supports weight-based or demographic-adjusted dosing is unnecessary [7] [5]. The model successfully characterized the temporal relationships between etelcalcetide exposure, PTH reduction, and subsequent calcium decrease, confirming the putative mechanism of action as an allosteric CaSR activator.

Clinical Validation Study Design

Phase III clinical trials evaluating etelcalcetide efficacy and safety employed randomized, double-blind, placebo-controlled designs with titrated-dosing regimens. Key methodological considerations included:

- Study population: Adult maintenance hemodialysis patients (≥3 months) with SHPT defined by PTH levels >400 pg/mL

- Stratification factors: Baseline PTH level (<700 vs ≥700 pg/mL) and prior cinacalcet use

- Intervention: Etelcalcetide initiated at 5 mg thrice weekly with protocol-defined titration (maximum 15 mg) versus placebo

- Primary endpoint: Proportion of patients achieving >30% mean PTH reduction from baseline during the efficacy assessment period (weeks 20-27)

- Key secondary endpoints: Proportion with PTH ≤300 pg/mL; mean percent change in serum calcium and phosphorus

This trial design established the superior efficacy of etelcalcetide versus placebo, with 68.4% of etelcalcetide-treated patients achieving the primary endpoint compared to 9.1% of placebo-treated patients. The design further facilitated characterization of the safety profile, particularly regarding hypocalcemia incidence and management [1].

Diagram 1: Clinical Trial Protocol Flow for Etelcalcetide Phase III Studies. HD=hemodialysis; SHPT=secondary hyperparathyroidism; PTH=parathyroid hormone; Ca=calcium; P=phosphorus; TIW=thrice weekly.

Safety and Efficacy Data Analysis

Efficacy Outcomes in Clinical Trials

Etelcalcetide demonstrates robust efficacy in reducing PTH levels across the spectrum of SHPT severity. Pooled analysis of clinical trial data reveals:

- Mean PTH reduction of 40% from baseline (948 pg/mL to 566 pg/mL) at 12 months

- Target achievement: The proportion of patients within KDIGO-recommended PTH target range (150-600 pg/mL) increases from 33% to 64% overall

- Subgroup efficacy: Among patients with baseline PTH ≥600 pg/mL, target achievement increases from 0% to 60%, while those with prior cinacalcet use show improvement from 30% to 63% [1]

The temporal pattern of PTH reduction follows a characteristic profile: rapid initial decrease followed by sustained suppression. Real-world evidence confirms that these efficacy outcomes translate to clinical practice, with one multicenter study reporting a 54.8% median reduction in PTH levels (from 918.5 pg/mL to 412 pg/mL) following switch from cinacalcet due to intolerance or inadequate response [2].

Special Population: Cinacalcet-Intolerant Patients

Etelcalcetide demonstrates particular utility in patients intolerant or non-adherent to cinacalcet therapy. Prospective observational data reveal that among patients switched from cinacalcet to etelcalcetide:

- 75.3% achieve full response (PTH <600 pg/mL)

- 9.6% show partial response (PTH <800 pg/mL)

- Only 15.1% exhibit no response

The most common reasons for switching were non-adherence (44.5%) and gastrointestinal intolerance (37.7%), with only one patient discontinuing etelcalcetide due to GI side effects [2]. This favorable tolerability profile, coupled with intravenous administration at hemodialysis, addresses two major limitations of oral calcimimetic therapy.

Table 3: Efficacy Outcomes of Etelcalcetide in Clinical Studies

| Efficacy Parameter | Baseline Value | Post-Treatment Value | Change | Study Reference |

|---|---|---|---|---|

| Mean PTH (pg/mL) | 948 | 566 | -40% | DOPPS [1] |

| Patients in target range (150-600 pg/mL) | 33% | 64% | +31% | DOPPS [1] |

| Median PTH in cinacalcet-resistant (pg/mL) | 918.5 | 412 | -54.8% | Qatar Study [2] |

| Serum phosphorus >5.5 mg/dL | 55% | 45% | -10% | DOPPS [1] |

| Full response rate in cinacalcet-resistant | - | 75.3% | - | Qatar Study [2] |

Implementation and Clinical Integration

Protocol for Clinical Use

Successful implementation of etelcalcetide therapy requires a systematic approach to patient selection, monitoring, and concomitant medication management. The following protocol is recommended:

- Patient identification: Focus on hemodialysis patients with PTH persistently >600 pg/mL despite standard therapy, and those intolerant or non-adherent to cinacalcet

- Baseline assessment: Comprehensive evaluation including PTH, albumin-corrected calcium, phosphorus, alkaline phosphatase, and vitamin D metabolites

- Concomitant medication adjustment: Reduce or discontinue active vitamin D analogs during initiation; consider calcium-based phosphate binders to mitigate hypocalcemia risk

- Dose preparation: Reconstitute immediately before administration; administer as intravenous bolus over 2-5 minutes at hemodialysis conclusion

- Long-term management: Regular assessment of biochemical parameters and bone-specific alkaline phosphatase to monitor low bone turnover

Clinical trial data support early response prediction, with logistic regression identifying baseline PTH as the only significant predictor of treatment response. For every 100 pg/mL decrease in baseline PTH, the odds of achieving full response increase by 15% [2].

Economic and Operational Considerations

The intravenous administration of etelcalcetide during hemodialysis sessions offers significant operational advantages by circumventing adherence challenges associated with oral medications. Real-world evidence indicates etelcalcetide discontinuation rates of 9%, 17%, and 27% at 3, 6, and 12 months, respectively—potentially lower than reported rates for cinacalcet [1].

Recent pharmacoeconomic analyses suggest that an initial low-dose strategy (2.5 mg) in patients with moderate SHPT provides comparable efficacy to higher starting doses while reducing medication costs. This approach may optimize resource utilization in dialysis programs without compromising clinical outcomes [8].

Diagram 2: Clinical Implementation Protocol for Etelcalcetide Therapy. HD=hemodialysis; SHPT=secondary hyperparathyroidism; PTH=parathyroid hormone; Ca=calcium; P=phosphorus; IV=intravenous.

Conclusion

Etelcalcetide represents a significant advancement in the management of SHPT among hemodialysis patients, offering effective PTH reduction through a convenient intravenous dosing regimen that enhances adherence compared to oral alternatives. The structured titration protocol outlined in this document, supported by population PK/PD modeling and clinical validation studies, enables individualized therapy aligned with KDIGO guideline targets.

Future directions include refinement of predictive biomarkers for treatment response, exploration of combination therapies with vitamin D analogs, and investigation of potential benefits on hard clinical outcomes such as fracture risk and cardiovascular mortality. The ongoing collection of real-world evidence will further optimize etelcalcetide utilization patterns and confirm its long-term benefits in diverse patient populations.

References

- 1. Etelcalcetide Utilization, Dosing Titration, and Chronic Kidney ... [pubmed.ncbi.nlm.nih.gov]

- 2. Etelcalcetide for Secondary Hyperparathyroidism in... [journals.lww.com]

- 3. Etelcalcetide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A Single- and Multiple-Dose, Multicenter Study of ... [sciencedirect.com]

- 5. Population Pharmacokinetics and Pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]

- 6. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetic and Pharmacodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 8. An Initial Low-Dose Etelcalcetide Dosing Strategy in ... [sciencedirect.com]

Etelcalcetide nurse-led protocol outpatient dialysis

Application Notes: Nurse-Led Etelcalcetide Protocol

A quality improvement project demonstrates that a structured, nurse-led etelcalcetide protocol can successfully enhance the management of SHPT in hemodialysis patients. The project showed a 16.7% increase in the number of patients with intact parathyroid hormone (iPTH) levels within the target range after a 3-month intervention period. The odds of achieving target PTH were 1.73 times higher post-intervention, highlighting the potential of this model to standardize care and improve biochemical outcomes [1].

Efficacy and Clinical Data Summary

Recent studies and analyses provide a quantitative overview of etelcalcetide's performance and safety.

Table 1: Summary of Etelcalcetide Efficacy and Safety Data

| Study / Analysis Focus | Key Findings | Clinical Implications |

|---|---|---|

| Nurse-Led Protocol (Quality Improvement) | 16.7% increase in patients achieving target iPTH; Odds Ratio: 1.73 [1] | Supports protocol efficacy and nurse-led model for improving treatment adherence and outcomes. |

| DUET Trial (Efficacy with Combination Therapy) | 90% of patients in Etelcalcetide + Active Vitamin D group achieved primary endpoint (≥50% iPTH reduction & iPTH ≤240 pg/mL) [2] | Suggests superior efficacy of combination therapy with active vitamin D for PTH control and hypocalcemia mitigation. |

| Real-World Safety (FAERS Database Analysis) | Most frequent AEs: Hypocalcemia, GI discomfort, CV complications. Highest risk period: first 30 days of treatment. [3] | Informs robust monitoring requirements, especially for calcium levels and cardiovascular status during treatment initiation. |

Evidence also points to benefits beyond PTH control. Etelcalcetide effectively reduces serum levels of phosphate and fibroblast growth factor 23 (FGF23) [4]. As FGF23 is linked to cardiovascular damage, its reduction suggests a potential mechanism for etelcalcetide to improve cardiac outcomes, such as reducing left ventricular hypertrophy, though studies confirming hard endpoints are still needed [4] [5].

Detailed Experimental Protocol & Methodology

For researchers aiming to implement or study this protocol, the following details are critical.

Patient Eligibility and Initiation Criteria

- Indication: Adult patients with chronic kidney disease (CKD) on hemodialysis suffering from SHPT [6] [7].

- Exclusions: Not for patients with CKD not on hemodialysis, primary hyperparathyroidism, or parathyroid carcinoma [6] [7].

- Pre-Treatment Check: Corrected serum calcium must be at or above the lower limit of normal (LLN) prior to initiation, any dose increase, or re-initiation after an interruption [6] [7].

- Switching from Cinacalcet: A minimum 7-day washout period is mandatory before starting etelcalcetide to prevent severe hypocalcemia [6] [8].

Dosing and Titration Schedule

- Starting Dose: 5 mg, administered intravenously three times per week (TIW) at the end of the hemodialysis session [6] [7].

- Titration:

- Dose Adjustments for Low PTH or Calcium:

- If iPTH falls below the target range: Decrease the dose or temporarily discontinue etelcalcetide [6].

- If corrected calcium is below LLN but ≥7.5 mg/dL without symptoms: Consider decreasing/holding the dose, or using concomitant therapies (e.g., calcium supplements, vitamin D sterols) [7].

- If corrected calcium falls below 7.5 mg/dL or symptoms of hypocalcemia occur: Stop therapy immediately, treat hypocalcemia, and investigate contributing factors [6] [7].

The workflow for dose management can be visualized as a cyclical process of assessment and adjustment:

Safety and Monitoring Protocol

Robust monitoring is essential due to the risk of hypocalcemia and other adverse events.

Table 2: Essential Monitoring Schedule and Safety Actions

| Parameter | Monitoring Frequency | Critical Actions & Thresholds |

|---|---|---|

| Corrected Serum Calcium | Before initiation; within 1 week after initiation/dose adjustment; every 4 weeks during maintenance [6] [7]. | Do not initiate if < LLN. For hypocalcemia: hold dose, administer calcium/vitamin D. Re-initiate at a lower dose (5 mg less than last) once corrected [6] [7]. |

| Intact PTH (iPTH) | 4 weeks after initiation or dose adjustment; then per clinical practice [6] [7]. | Guide for titration. Target range is typically PTH ≤300 pg/mL [6]. |

| Patient Education | Ongoing. | Advise patients to report symptoms of hypocalcemia (e.g., muscle spasms, paresthesias) and worsening heart failure [8]. |

| Adverse Event Vigilance | Especially during the first 30 days. | Monitor for GI reactions, cardiovascular complications, and signs of infection [3]. |

The mechanism of action and key safety considerations are fundamental to the protocol:

Key Considerations for Implementation

- Nurse's Role: The protocol empowers nurses to manage the entire process, including patient assessment, medication administration, lab review, and dose titration according to the predefined protocol [1].

- Administration: Must be administered as an IV bolus at the end of hemodialysis. It should not be diluted or administered before dialysis, as it is removed by the dialyzer membrane [7].

- Missed Doses: If a dialysis session is missed, do not administer the dose. Resume at the next session. If more than 2 weeks of treatments are missed, re-initiate therapy at the 5 mg starting dose [6] [7].

Conclusion

A nurse-led etelcalcetide protocol offers a structured and effective approach for managing SHPT in the outpatient dialysis unit. Success hinges on strict adherence to dosing rules, vigilant monitoring of serum calcium, and proactive management of adverse events. Future research should focus on long-term outcomes, including impacts on fracture rates, cardiovascular mortality, and the refinement of combination therapies.

References

- 1. Implementation of a Nurse - Led at the... Etelcalcetide Protocol [pubmed.ncbi.nlm.nih.gov]

- 2. A Prospective, Randomized Clinical Trial of Etelcalcetide in ... [sciencedirect.com]

- 3. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]

- 4. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]

- 5. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients ... [trialsjournal.biomedcentral.com]

- 6. Dosing & Monitoring - Parsabiv® (etelcalcetide) [parsabivhcp.com]

- 7. Etelcalcetide Dosage Guide + Max Dose, Adjustments [drugs.com]

- 8. Uses, Side Effects & Warnings Etelcalcetide [drugs.com]

Etelcalcetide combination therapy active vitamin D

Scientific Rationale for Combination Therapy

The combination of etelcalcetide and active vitamin D represents a mechanistically synergistic approach for managing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients on hemodialysis. Etelcalcetide, as an intravenous calcimimetic, acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid chief cells, enhancing receptor sensitivity to extracellular calcium and thereby reducing parathyroid hormone (PTH) secretion [1] [2]. Active vitamin D compounds (vitamin D receptor activators - VDRAs) directly suppress PTH gene transcription and synthesis [3].

This combination targets complementary pathways in SHPT pathophysiology:

- Etelcalcetide provides rapid reduction in PTH secretion through CaSR activation

- Active Vitamin D addresses vitamin D deficiency while directly suppressing PTH transcription

- The combination may allow for lower doses of both agents, potentially mitigating dose-limiting adverse effects such as hypercalcemia (from vitamin D) and hypocalcemia (from etelcalcetide) [4] [3]

Preclinical evidence suggests that calcimimetics like etelcalcetide inhibit osteoclast differentiation and bone resorption activity, while active vitamin D also suppresses osteoclastic differentiation, though with developing resistance in advanced CKD [3]. This provides an experimental rationale for combined use to improve underlying osteodystrophy.

Pharmacology and Pharmacokinetics

Table 1: Key Pharmacological Properties of Etelcalcetide

| Parameter | Characteristics |

|---|---|

| Mechanism of Action | Calcimimetic; allosteric modulator of CaSR with partial agonist activity [2] [5] |

| Pharmacokinetics | Linear pharmacokinetics with triexponential decay [1] [6] |

| Protein Binding | Predominantly bound to serum albumin via reversible covalent binding [1] [6] |

| Metabolism | Not metabolized by CYP450 enzymes; biotransformation via reversible disulfide exchange with endogenous thiols [1] [7] |

| Elimination | Hemodialysis is the predominant elimination pathway in CKD patients [6] |

| Half-life | Effective half-life of 3-4 days with 3-times-weekly dosing [1] |

| Time to Steady State | 7-8 weeks with 3-times-weekly dosing [1] |

Etelcalcetide displays minimal drug-drug interaction potential as it is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes or common drug transporters [7]. This profile makes it particularly suitable for combination therapy in heavily medicated dialysis patients.

Clinical Protocol for Combination Therapy

Patient Selection Criteria

- Inclusion: Adult patients with CKD on hemodialysis 3 times weekly with SHPT (PTH >400 pg/mL) despite standard therapy [1] [8]

- Exclusion: Corrected serum calcium <8.3 mg/dL; history of congenital long QT syndrome or ventricular arrhythmias; hypersensitivity to etelcalcetide excipients [8]

Dosing and Administration Protocol

Table 2: Combination Therapy Dosing Regimen

| Component | Initial Dose | Titration Schedule | Monitoring Parameters |

|---|---|---|---|

| Etelcalcetide | 5 mg IV 3 times/week at end of hemodialysis [8] | Adjust by 2.5-5 mg increments every 4 weeks based on PTH response; maximum 15 mg 3 times/week [1] [8] | PTH: 4 weeks after initiation/adjustment [8] |

| Active Vitamin D | Per institutional protocol | Adjust based on PTH, calcium, and phosphorus levels | Corrected calcium: Within 1 week after initiation/adjustment [8] |

| Dose Holding Criteria | PTH <100 pg/mL (2 consecutive measurements); corrected calcium <7.5 mg/dL or symptomatic hypocalcemia [1] | Monthly calcium during maintenance [8] |

Switching from Oral Calcimimetics

- Discontinue cinacalcet for at least 7 days before initiating etelcalcetide [8]

- Initiate etelcalcetide at 5 mg IV three times weekly after hemodialysis [8]

- Ensure corrected serum calcium ≥ lower limit of normal prior to initiation [8]

The following diagram illustrates the mechanistic pathways and protocol workflow for the combination therapy:

Safety Monitoring and Risk Management

Hypocalcemia Management

Hypocalcemia is the most frequent adverse effect of etelcalcetide, occurring in >60% of patients in clinical trials [1] [9]. Risk mitigation strategies include:

- Pre-treatment: Ensure corrected serum calcium ≥ lower limit of normal prior to initiation [8]

- Management: For corrected calcium < LLN but ≥7.5 mg/dL (asymptomatic), consider decreasing or temporarily discontinuing etelcalcetide, and initiate concomitant therapies to increase serum calcium (calcium supplementation, calcium-containing phosphate binders, vitamin D sterols, or increased dialysate calcium concentration) [8]

- Dose Holding: Withhold etelcalcetide if corrected calcium <7.5 mg/dL or if hypocalcemia is symptomatic [8]

Other Safety Considerations

- Cardiovascular Effects: Monitor for QT prolongation secondary to hypocalcemia, particularly in patients with risk factors; cases of hypotension, congestive heart failure, and decreased myocardial performance reported [8]

- GI Effects: Nausea (11%), diarrhea (11%), vomiting (9%); monitor patients with risk factors for upper GI bleeding [8] [9]

- Adynamic Bone: May develop if PTH levels are chronically suppressed; reduce dose or discontinue if PTH decreases below target range [8]

Experimental Protocols for Preclinical Research

In Vitro Assessment of Osteoclast Differentiation

Objective: Evaluate the combined effects of etelcalcetide and active vitamin D on osteoclast differentiation and bone resorption [3].

Methods:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or CKD patients

- Differentiate into mature osteoclasts using RANKL and M-CSF

- Treat with single or combined concentrations of 1,25-D (active vitamin D) and calcimimetics

- Assess osteoclastic differentiation (TRAP staining) and bone resorption activity (pit formation assay)

- Analyze signaling pathways (Erk phosphorylation) to elucidate mechanisms

Expected Outcomes: Combined treatment shows additive inhibition of osteoclast differentiation without synergistic effects [3].

In Vivo Efficacy in Renal Insufficiency Model

Objective: Determine PTH- and calcium-lowering effects of etelcalcetide in combination with active vitamin D analogs.

Methods:

- Utilize rat 5/6 nephrectomy model of chronic renal insufficiency with SHPT [2]

- Administer single intravenous doses of etelcalcetide (0.3, 1.0, and 3.0 mg/kg) with concurrent active vitamin D treatment

- Monitor plasma PTH and serum calcium levels at predetermined intervals

- Evaluate parathyroid gland hyperplasia histologically

- Assess bone architecture and turnover markers

Clinical Evidence Summary

Table 3: Efficacy Outcomes from Clinical Studies

| Study Type | PTH Reduction >30% | PTH ≤300 pg/mL | Calcium Reduction | Phosphate Reduction |

|---|---|---|---|---|

| Placebo-Controlled | 77-79% vs 11% placebo [1] [10] | 52-56% vs 5-6% placebo [1] | -7% vs +0.9% placebo [1] | -7.2 to -8.8% [1] |

| vs. Cinacalcet | Superior to cinacalcet [1] [5] | Not reported | Not reported | Not reported |

| Real-World Evidence | 64% of patients [10] | Not reported | Not reported | Not reported |

Future Research Directions

While current evidence supports the efficacy of etelcalcetide and active vitamin D combination therapy for biochemical control of SHPT, several research gaps remain:

- Long-term Outcomes: Impact on fracture risk, cardiovascular events, and all-cause mortality requires investigation [5]

- Bone Histomorphometry: Effects on bone architecture and mineralization need validation in clinical studies [3] [5]

- Diabetic Subpopulation: Specific pharmacokinetic and safety considerations in diabetic hemodialysis patients warrant dedicated studies [7]

- Novel Combinations: Potential synergies with emerging therapies like anti-sclerostin antibodies remain unexplored

References

- 1. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/ ... [sciencedirect.com]

- 3. Inhibition of Osteoclast Differentiation by 1.25- D and the Calcimimetic... [pubmed.ncbi.nlm.nih.gov]

- 4. Combination Treatment With Intravenous and Oral ... [pmc.ncbi.nlm.nih.gov]